6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound with a molecular formula of C16H17NO5. This compound belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicyldehyde or its derivatives in ethanol . This reaction smoothly furnishes the desired chromene carboxamide. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound exhibits potential antimicrobial and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-Methoxyflavanone: Another chromene derivative with similar structural features.
2-methoxy-11-(2-methoxyphenyl)-4,6,10-trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-ol: A complex chromene derivative with unique biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
6-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C16H17NO5/c1-20-11-4-5-14-10(7-11)8-13(16(19)22-14)15(18)17-9-12-3-2-6-21-12/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,17,18) |
InChI Key |
SRQJHIMRIGFLRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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